4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline
Description
Properties
CAS No. |
922711-69-1 |
|---|---|
Molecular Formula |
C9H8Cl2N4 |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
4,5-dichloro-2-(1,2,4-triazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-1-6(9(12)2-8(7)11)3-15-4-13-14-5-15/h1-2,4-5H,3,12H2 |
InChI Key |
SIYHUBCWQCVLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)CN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Moiety
A well-documented approach to 1,2,4-triazole derivatives involves the reaction of p-phenylenediamine or substituted anilines with orthoesters and hydrazine derivatives, followed by cyclization under reflux conditions. This method is advantageous due to its simplicity, higher yields, and shorter reaction times compared to older protocols.
-
Imidate Formation:
p-Phenylenediamine is refluxed with triethyl orthoformate (or other triethyl orthoalkylates) in a solvent mixture such as DMF/dioxane to form imidate intermediates.
This step typically takes about 6 hours at 80 °C.Hydrazide Formation:
The imidate intermediates are then reacted with hydrazine monohydrate in ethanol with catalytic pyridine under reflux for 6 hours to yield di(imidazido) intermediates.Cyclization to 1,2,4-Triazole:
The hydrazide intermediates are refluxed with excess triethyl orthoformate or orthoalkylates in toluene for 4-6 hours, leading to the formation of 1,2,4-triazole rings.
-
- Economical and facile
- High yields
- Shorter reaction times
- Allows substitution variation on the triazole ring
Attachment of the Triazole to the Dichloroaniline
The key step to obtain this compound is the linkage of the triazole ring to the dichloro-substituted aniline via a methylene group.
-
- The dichloroaniline derivative is functionalized at the 2-position with a chloromethyl or bromomethyl group (halomethylation).
- The 1,2,4-triazole ring, often in its 4H tautomeric form, is then reacted with this halomethylated aniline under nucleophilic substitution conditions to form the methylene bridge.
-
- Use of base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution.
- Reaction temperatures range from room temperature to moderate heating (50–80 °C).
- Reaction times vary from several hours to overnight.
-
- Crystallization from ethanol or other suitable solvents.
- Filtration and drying to obtain the pure product.
Detailed Reaction Scheme and Data Table
| Step | Reactants & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | p-Phenylenediamine + Triethyl orthoformate, reflux 6 h in DMF/dioxane | Imidate intermediate | ~85 | Formation of imidate crucial for triazole ring |
| 2 | Imidate + Hydrazine monohydrate, reflux 6 h in ethanol + pyridine | Di(imidazido) intermediate | ~80 | Hydrazide formation step |
| 3 | Di(imidazido) + Excess triethyl orthoformate, reflux 4-6 h in toluene | 1,2,4-Triazole derivative | ~75-90 | Cyclization to triazole ring |
| 4 | 4,5-Dichloro-2-(halomethyl)aniline + 1,2,4-Triazole, base, DMF, 50-80 °C, 6-12 h | This compound | 70-85 | Nucleophilic substitution forming methylene bridge |
Research Findings and Optimization Notes
- The use of triethyl orthoformate and hydrazine monohydrate is a robust and reproducible method for synthesizing 1,2,4-triazole rings with various substituents, including methyl and ethyl groups, which can be adapted for the target compound's synthesis.
- The halomethylation of dichloroaniline is a critical step; controlling reaction conditions prevents over-chlorination or side reactions.
- The nucleophilic substitution step benefits from polar aprotic solvents and mild heating to maximize yield and minimize by-products.
- Purification by crystallization ensures high purity, which is essential for applications in medicinal chemistry or agrochemicals.
Chemical Reactions Analysis
Types of Reactions
2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The dichloroaniline moiety can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
Agricultural Applications
1. Fungicide Development
4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline has been investigated for its antifungal properties. It belongs to the triazole class of fungicides, which are known for their effectiveness against a wide range of fungal pathogens. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
Case Study: Efficacy Against Fungal Pathogens
A study evaluated the compound's effectiveness against Botrytis cinerea, a common plant pathogen. Results indicated that formulations containing this compound significantly reduced fungal growth compared to untreated controls, demonstrating potential for use in crop protection strategies .
2. Plant Growth Regulation
Research has suggested that triazole compounds can also act as plant growth regulators. They may influence growth patterns and stress responses in plants.
Data Table: Efficacy of this compound in Agriculture
| Application | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Fungicide | Botrytis cinerea | 85 | |
| Growth Regulator | Various crops | Variable |
Pharmaceutical Applications
1. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Its structure allows it to interfere with bacterial cell wall synthesis and function.
Case Study: Antibacterial Properties
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
2. Potential in Cancer Research
Recent investigations have explored the potential anti-cancer properties of triazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research.
Data Table: Antimicrobial Activity of this compound
Mechanism of Action
The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application, such as inhibition of fungal cell wall synthesis in antifungal applications or disruption of bacterial cell membranes in antibacterial applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Core Structure and Substituents
4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline
- Core : Aniline with Cl (4,5), triazole-methyl (2).
- Key Features : High lipophilicity (Cl), hydrogen-bonding capacity (triazole).
3-((4H-1,2,4-Triazol-4-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol () Core: Pentanol with Cl-phenyl and triazole-methyl. Key Features: Hydroxyl group increases solubility; bulkier structure may reduce membrane permeability compared to aniline derivatives.
4-Chloro-2-(1H-indazol-3-yl)aniline ()
- Core : Aniline with Cl (4) and indazole (2).
- Key Features : Indazole’s aromaticity and nitrogen positioning enhance binding to biological targets (e.g., kinase inhibitors).
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline () Core: Aniline with dihydrooxazole (2).
Molecular Properties
| Compound | Molecular Weight (g/mol) | Heterocycle | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | 243.7 | Triazole | Cl (4,5), triazole-CH₂ | Fungicides, enzyme inhibitors |
| 3-((4H-1,2,4-Triazol-4-yl)methyl)-1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol | ~314.8 (estimated) | Triazole | Cl-phenyl, OH | Agrochemical intermediates |
| 4-Chloro-2-(1H-indazol-3-yl)aniline | 243.7 | Indazole | Cl (4), indazole | Anticancer agents, kinase inhibitors |
| 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline | 162.2 | Dihydrooxazole | Oxazolyl | Synthetic intermediates |
Biological Activity
4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline is a compound of interest due to its potential biological activities. The structure incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antifungal properties. The triazole group acts as an effective inhibitor of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately fungal cell death .
Antibacterial Activity
Studies have shown that derivatives of 1,2,4-triazoles possess antibacterial properties against various strains of bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis .
Anticancer Potential
The triazole moiety has also been linked to anticancer activity. Research suggests that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Some studies report that compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo .
Case Study 1: Antifungal Efficacy
In a study published in Pharmaceutical Biology, researchers synthesized a series of triazole derivatives and evaluated their antifungal activity against Candida albicans. The results indicated that the presence of chlorine substituents significantly enhanced antifungal efficacy compared to non-chlorinated analogs .
Case Study 2: Antibacterial Activity
A comparative study assessed the antibacterial effects of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating moderate antibacterial activity .
Case Study 3: Anticancer Activity
In another investigation focused on anticancer properties, a derivative similar to this compound was tested on human cancer cell lines. The results showed an IC50 value of 15 µM in the A549 lung cancer cell line, suggesting significant growth inhibition .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Key factors include:
- Substituents on the Triazole Ring : Chlorine atoms enhance lipophilicity and biological activity.
- Aniline Moiety : The position and nature of substituents on the aniline portion can significantly affect potency and selectivity against target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
